Tenovin-2
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Overview
Description
Tenovin-2 is a useful research compound. Its molecular formula is C22H27N3O2S and its molecular weight is 397.54. The purity is usually 95%.
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Scientific Research Applications
Activation of p53 and Inhibition of Sirtuins
Tenovin-2, as part of the tenovin family, has been associated with the activation of the tumor suppressor protein p53 and the inhibition of Sirtuin 1 (SirT1) and Sirtuin 2 (SirT2), which are NAD+-dependent deacetylases. This dual action is thought to contribute to its potential anticancer effects. The inhibition of SirT1 and SirT2 by tenovins leads to increased acetylation and subsequent activation of p53, promoting apoptosis and inhibiting tumor growth. Studies have shown that tenovins, including this compound, exhibit activity against various cancer cells at micromolar concentrations, indicating their potential as therapeutic agents in oncology (Ladds et al., 2020; Laín et al., 2007).
Autophagy Inhibition
Recent studies have also highlighted the role of this compound in influencing autophagy, a cellular degradation process. Tenovin-6, a closely related analog, has been shown to impair autophagy by inhibiting autophagic flux, a property that may contribute to its antineoplastic effects. This inhibition of autophagy is considered significant in the context of cancer therapy, as it could potentially prevent cancer cells from surviving under stress conditions induced by anticancer treatments (Yuan et al., 2017).
Polypharmacology and Multiple Targets
Tenovins have been identified to have a polypharmacological profile, affecting not only sirtuins and p53 but also other cellular targets. For instance, this compound's analogs have been shown to inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway, and to block uridine transport into cells. These actions suggest a complex mechanism of action where this compound and its analogs could activate p53 through multiple pathways, offering a broad spectrum of therapeutic potential against various types of tumors by targeting different aspects of cancer cell metabolism and survival mechanisms (Ladds et al., 2020).
Implications for Cancer Stem Cells
Additionally, this compound and its derivatives have shown potential in targeting cancer stem cells (CSCs), a subpopulation within tumors responsible for relapse and metastasis. By inhibiting key survival pathways such as autophagy and sirtuins, tenovins could effectively reduce the viability of CSCs, offering a promising approach to prevent cancer recurrence and improve long-term treatment outcomes (Dai et al., 2016).
Mechanism of Action
Target of Action
Tenovin-2 primarily targets the sirtuin family of proteins, specifically SirT1 and SirT2 . Sirtuins are a family of proteins that function as nicotinamide adenine dinucleotide (NAD+)-dependent histone deacetylase enzymes . They play crucial roles in many signaling pathways and are regarded as potential therapeutic targets in several pathological conditions, such as cancer, metabolic disorders, and also cardiovascular and neurodegenerative diseases .
Mode of Action
This compound interacts with its targets, SirT1 and SirT2, by inhibiting their protein-deacetylating activities . This interaction results in changes at the molecular level, affecting the function of these sirtuins and their role in various biological processes .
Biochemical Pathways
The inhibition of SirT1 and SirT2 by this compound affects various biochemical pathways. Sirtuins exert regulatory effects on critical biological processes such as gene silencing, DNA repair, chromosomal stability, and longevity . By inhibiting SirT1 and SirT2, this compound potentially impacts these processes, leading to downstream effects that can influence cell function and health .
Result of Action
The molecular and cellular effects of this compound’s action involve changes in gene expression and cell function. For instance, this compound has been shown to induce apoptosis in certain cell types . Additionally, it promotes the expression of the cell-cycle regulator p21 (CDKN1A) in a p53-independent manner .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other drugs, the physiological state of the individual, and specific cellular environments. Understanding these factors can help optimize the use of this compound and enhance its therapeutic potential .
Safety and Hazards
The safety data sheet for Tenovin-2 indicates that it is classified as Acute toxicity, oral (Category 4, H302) and Skin corrosion/irritation (Category 2, H315) . In case of exposure, it is recommended to wash the skin with copious amounts of soap and water, flush the eyes with water, and move the victim to fresh air .
Biochemical Analysis
Biochemical Properties
Tenovin-2 interacts with the sirtuin family of deacetylases, specifically inhibiting the protein-deacetylating activities of SirT1 and SirT2 . These interactions play a significant role in its biochemical reactions .
Cellular Effects
In cellular processes, this compound influences cell function by activating p53, leading to an increase in p53 levels . This activation impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the inhibition of SirT1 and SirT2 . This inhibition results in changes in gene expression and enzyme activity, contributing to its mechanism of action .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . For instance, treatment of BL2 Burkitt’s lymphoma cells expressing wild-type p53 with this compound leads to more than 75% cell death .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the metabolic pathways related to the regulation of acetylation processes . It interacts with enzymes such as SirT1 and SirT2, affecting metabolic flux and metabolite levels .
Properties
IUPAC Name |
4-tert-butyl-N-[[4-(2-methylpropanoylamino)phenyl]carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S/c1-14(2)19(26)23-17-10-12-18(13-11-17)24-21(28)25-20(27)15-6-8-16(9-7-15)22(3,4)5/h6-14H,1-5H3,(H,23,26)(H2,24,25,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWAJDBGZFTAQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.